![molecular formula C8H6N4O2S B2630504 6-hydroxy-N-(thiazol-2-yl)pyrimidine-4-carboxamide CAS No. 2034577-48-3](/img/structure/B2630504.png)
6-hydroxy-N-(thiazol-2-yl)pyrimidine-4-carboxamide
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Overview
Description
“6-hydroxy-N-(thiazol-2-yl)pyrimidine-4-carboxamide” is a compound that belongs to the class of thiazoles . Thiazoles are aromatic five-membered heterocyclic compounds containing one sulfur and one nitrogen atom . They are known for their wide range of biological activities, including antimicrobial, anticancer, antioxidant, antidepressant, anticonvulsant, and antihypertensive activity .
Synthesis Analysis
Thiazoles can be synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido . A series of novel ethyl (E)-2-cyano-3-((4-methyl-5-(arylcarbamoyl)thiazol-2-yl)amino)-3-(methylthio)acrylate have been synthesized starting from various 2-amino-N-aryl-4-methylthiazole-5-carboxamide .Molecular Structure Analysis
Thiazole or 1,3-thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule .Scientific Research Applications
- Thiazoles, including our compound, have been investigated for their antioxidant potential. Antioxidants play a crucial role in neutralizing free radicals and protecting cells from oxidative damage. By scavenging reactive oxygen species (ROS), these compounds contribute to overall health and disease prevention .
- Some synthesized thiazole derivatives exhibit analgesic and anti-inflammatory properties. These compounds can potentially alleviate pain and reduce inflammation by modulating inflammatory pathways .
- Thiazoles have been studied as antimicrobial and antifungal agents. For instance, sulfathiazole, a well-known antimicrobial drug, contains a thiazole ring. Researchers continue to explore novel thiazole derivatives for their efficacy against various pathogens .
- Thiazoles may also possess antiviral activity. Ritonavir, an antiretroviral drug used in HIV treatment, contains a thiazole moiety. Investigating similar compounds could lead to new antiviral therapies .
- Thiazoles have shown promise as neuroprotective agents. Their ability to modulate neurotransmitter systems and protect neurons from damage makes them interesting candidates for neurodegenerative disease research .
- Compounds derived from thiazoles have been evaluated for their antitumor and cytotoxic effects. For instance, certain thiazole derivatives demonstrated potent cytotoxicity against human tumor cell lines. These findings open avenues for cancer drug development .
Antioxidant Properties
Analgesic and Anti-Inflammatory Effects
Antimicrobial and Antifungal Activity
Antiviral Potential
Neuroprotective Effects
Antitumor and Cytotoxic Properties
Future Directions
Thiazoles have been widely used in medicinal chemistry due to their broad spectrum of biological activities . Future research could focus on synthesizing new thiazole derivatives and evaluating their biological activities. Furthermore, the development of novel synthetic methods for thiazoles could also be a promising area of research .
Mechanism of Action
Target of Action
Thiazole derivatives, which include this compound, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
It’s known that thiazole derivatives can interact with various biological targets, leading to changes in cellular processes . For instance, some thiazole derivatives have been found to bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
Thiazole derivatives, in general, have been found to exhibit diverse biological activities, which suggests they may have favorable ADME properties .
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may have various molecular and cellular effects .
Action Environment
The biological activity of thiazole derivatives may be influenced by various factors, including the chemical environment and the presence of other molecules .
properties
IUPAC Name |
6-oxo-N-(1,3-thiazol-2-yl)-1H-pyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4O2S/c13-6-3-5(10-4-11-6)7(14)12-8-9-1-2-15-8/h1-4H,(H,9,12,14)(H,10,11,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KALDYSOBWLGPOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=N1)NC(=O)C2=CC(=O)NC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-hydroxy-N-(thiazol-2-yl)pyrimidine-4-carboxamide |
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